molecular formula C29H36N8O5 B1683774 Milciclib CAS No. 802539-81-7

Milciclib

Cat. No.: B1683774
CAS No.: 802539-81-7
M. Wt: 576.6 g/mol
InChI Key: DGVCEXQFNYYRQI-BTJKTKAUSA-N
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Description

Milciclib Maleate is a potent, small molecule inhibitor of multiple cyclin-dependent kinases, tropomyosin receptor kinases, and Src family kinases. It is primarily investigated for its potential antineoplastic activity, meaning it can inhibit the growth of tumors. This compound Maleate has shown promising results in clinical trials for various types of cancer, including thymic carcinoma and hepatocellular carcinoma .

Preparation Methods

The synthesis of Milciclib Maleate involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The industrial production methods typically involve the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. One method involves dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol and Tween 80, and finally mixing with deionized water .

Chemical Reactions Analysis

Milciclib Maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Milciclib Maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and other kinases.

    Biology: It helps in understanding the role of kinases in cell cycle regulation and cancer progression.

    Medicine: this compound Maleate is being investigated as a potential treatment for various cancers, including thymic carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. .

    Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery.

Mechanism of Action

Milciclib Maleate exerts its effects by inhibiting multiple cyclin-dependent kinases, tropomyosin receptor kinases, and Src family kinases. These kinases play crucial roles in cell cycle regulation, cell growth, and malignant progression of cancer. By inhibiting these kinases, this compound Maleate can suppress tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 4 .

Comparison with Similar Compounds

Milciclib Maleate is unique in its ability to inhibit multiple kinases simultaneously, making it a potent antineoplastic agent. Similar compounds include:

    Palbociclib: Another cyclin-dependent kinase inhibitor used in the treatment of breast cancer.

    Ribociclib: A cyclin-dependent kinase inhibitor used in combination with other therapies for breast cancer.

    Abemaciclib: A cyclin-dependent kinase inhibitor used for the treatment of breast cancer.

Compared to these compounds, this compound Maleate has shown broader kinase inhibition and potential efficacy in a wider range of cancers .

Biological Activity

Milciclib, also known as PHA-848125, is an orally bioavailable compound primarily recognized for its role as a pan-cyclin-dependent kinase (CDK) inhibitor. It has garnered attention in the field of oncology due to its ability to modulate cell cycle progression and exert anti-tumor effects across various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound functions by inhibiting multiple CDKs, which are crucial for the regulation of the cell cycle. Specifically, it targets CDK2 and CDK6, thereby impacting the G1-S transition and G2 phase progression. This inhibition leads to cell cycle arrest and promotes apoptosis in cancer cells. Additionally, this compound has been shown to downregulate oncogenic pathways, including the c-Myc signaling pathway, which is often overactive in tumors .

Key Mechanisms:

  • CDK Inhibition : this compound inhibits CDK2 and CDK6, leading to cell cycle arrest.
  • Downregulation of c-Myc : It synergistically reduces c-Myc levels when combined with other tyrosine kinase inhibitors like sorafenib .
  • Modulation of E2F Transcriptional Program : It promotes the initiation of DNA synthesis by controlling cyclin B/CDK1 activation .

In Vitro Studies

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. For instance, it exhibited an IC50 value of 1.3 µM in hepatocellular carcinoma (HCC) models, indicating potent anti-cancer activity compared to other compounds like sorafenib and lenvatinib .

In Vivo Studies

In animal models, this compound has shown promising results:

  • In HCC models, treatment with this compound led to a 70% reduction in tumor growth compared to vehicle-treated controls .
  • In ovarian cancer studies, it inhibited adhesion and invasion of cancer cells, thereby reducing metastasis and prolonging survival in treated mice .

Summary of Efficacy

Study TypeCancer TypeIC50 (µM)Tumor Growth ReductionSurvival Prolongation
In VitroHCC1.3N/AN/A
In VivoHCCN/A70%N/A
In VivoOvarian CancerN/AN/AYes

Clinical Trials

This compound is currently under investigation in clinical trials for various malignancies, including malignant thymoma and thymic carcinoma. The ongoing studies aim to evaluate its safety profile and therapeutic efficacy in patients who have not responded to standard treatments .

Notable Clinical Findings

  • Phase II Trials : Initial results suggest that this compound may be effective in patients with thymic tumors who have limited treatment options.
  • Synergistic Effects : When combined with other agents like sorafenib, this compound enhances anti-tumor effects through synergistic mechanisms .

Case Study 1: Hepatocellular Carcinoma

A study involving athymic nude mice with orthotopically transplanted MHCC97-H cells showed that this compound significantly reduced tumor growth as measured by MRI scores. The treatment resulted in a marked decrease in serum hAFP levels, a biomarker for HCC progression .

Case Study 2: Ovarian Cancer

In another study focusing on ovarian cancer models, this compound was found to inhibit cell adhesion and invasion effectively. This led to a significant reduction in tumor burden and improved survival rates among treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Milciclib, and how are they experimentally validated?

this compound primarily inhibits CDK2 (IC50 = 45 nM) and TRKA (IC50 = 53 nM), with lower potency against CDK1, CDK4, CDK5, and CDK7 (IC50 ≥ 150 nM). Experimental validation involves in vitro kinase assays to determine IC50 values and cell-based assays measuring cell cycle arrest and apoptosis. For example, CDK2 inhibition is linked to reduced glucose uptake in cancer cells (validated via 2-deoxyglucose [2-DG] consumption assays) .

Q. Which in vitro models are commonly used to study this compound’s effects on cancer cell metabolism?

Lung cancer cell lines (H460, A549, HCC827) are frequently used to assess this compound’s impact on glucose metabolism. Key methodologies include:

  • 2-DG uptake assays to quantify glucose consumption under varying this compound concentrations (e.g., 0–1000 nM) .
  • Lactate production measurements to evaluate glycolytic flux, though this compound primarily reduces glucose uptake without altering lactate output .
  • PET/CT imaging in xenograft models to correlate in vitro findings with tumor glucose uptake .

Q. How is this compound’s efficacy evaluated in preclinical cancer models?

Efficacy is assessed using:

  • Xenograft models (e.g., ovarian, colon, pancreatic cancers) with tumor growth inhibition (TGI) metrics. For example, 40 mg/kg this compound administered twice daily for 10 days achieved 64–91% TGI .
  • Dose-response studies to determine optimal dosing schedules, balancing efficacy (e.g., 70–80% TGI in glioma models) with toxicity thresholds .

Advanced Research Questions

Q. How do ABCB1 and ABCG2 transporters influence this compound’s pharmacokinetics, and what methodologies assess this?

ABCB1 and ABCG2 limit this compound’s brain penetration but minimally affect plasma exposure. Key methodologies include:

  • Bidirectional transport assays in MDCK-II monolayers to quantify apical-basolateral flux ratios (efflux ratios = 1.3–2.1) .
  • Knockout mouse models (Abcb1a/1b<sup>-/-</sup>; Abcg2<sup>-/-</sup>) to measure brain-to-plasma concentration ratios. Brain exposure increased 3.6-fold in double-knockout mice versus wild-type .
  • Pharmacokinetic profiling (AUC, Cmax, t1/2) in transporter-deficient models to evaluate systemic clearance .

Q. What strategies address contradictory efficacy data of this compound across different cancer types?

Discrepancies in tumor growth inhibition (e.g., 64% in melanoma vs. 91% in NSCLC) may arise from:

  • Cancer heterogeneity : Use RNA sequencing to identify pathway-specific responses (e.g., spliceosome modulation in colorectal cancer) .
  • Dosing optimization : Adjust schedules (e.g., 7 days on/7 days off) to mitigate toxicity while maintaining efficacy .
  • Combination therapies : Pair this compound with MEK/ERK inhibitors (e.g., PD0325901) to exploit synergistic effects, as shown by proteomic analysis of 49 downregulated proteins in colorectal cancer .

Q. How can researchers design experiments to evaluate this compound’s synergistic effects with other targeted therapies?

Methodologies include:

  • Dose-matrix assays to identify synergistic combinations (e.g., this compound + PD0325901) using metrics like combination index (CI) .
  • Quantitative proteomics (e.g., TMT labeling) to map pathway crosstalk (e.g., cell cycle, apoptosis, WNT signaling) .
  • RNA sequencing to detect transcriptional changes (e.g., MEK/ERK suppression) post-treatment .

Q. What methodological considerations are critical for assessing this compound’s impact on glucose metabolism in tumor models?

Key considerations include:

  • Assay selection : Compare 2-DG uptake (short-term) vs. PET/CT (long-term) to resolve discrepancies in glucose consumption trends .
  • Time-course experiments : Track metabolic effects over 2–24 hours to distinguish acute vs. chronic responses .
  • Cell line specificity : Validate findings across multiple models (e.g., H460, A549) to account for metabolic heterogeneity .

Q. What ethical considerations arise in preclinical studies of this compound, particularly regarding toxicity assessment?

  • Toxicity monitoring : Observe neurological effects (e.g., tremors, ataxia) in knockout mice, which correlate with reversible clinical adverse events .
  • Humane endpoints : Terminate studies if severe toxicity (e.g., >20% weight loss, prolonged lethargy) occurs .
  • Dose justification : Use pharmacokinetic data (e.g., Cmax = 1.5 µM in humans) to align preclinical dosing with clinically relevant exposures .

Q. Data Contradiction and Validation

Q. How should researchers interpret conflicting data on this compound’s role in CYP3A4-mediated metabolism?

Murine Cyp3a knockout models showed a 1.8-fold increase in this compound plasma exposure, but human CYP3A4 had a minor effect (<25% contribution to clearance). To resolve discrepancies:

  • Conduct cross-species comparisons using Cyp3aXAV mice (humanized CYP3A4) .
  • Perform hepatocyte incubation assays to quantify metabolite formation (e.g., N-oxidation) across species .

Q. Why does this compound show variable efficacy in hepatocellular carcinoma (HCC) despite CDK1’s role in tumorigenesis?

this compound’s limited CDK1 inhibition (IC50 >150 nM) may explain its modest HCC efficacy. Advanced strategies include:

  • Co-targeting CDK1 and CDK2 using pan-CDK inhibitors .
  • Biomarker-driven trials to select patients with CDK2/TRKA-driven tumors .

Properties

CAS No.

802539-81-7

Molecular Formula

C29H36N8O5

Molecular Weight

576.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide

InChI

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DGVCEXQFNYYRQI-BTJKTKAUSA-N

SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C

Isomeric SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

802539-81-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

miliciclib
N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide
PHA 848125
PHA-848125
PHA-848125AC
PHA848125

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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